molecular formula C18H18N6O4S B2809560 N-(4-(N-acetylsulfamoyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351594-62-1

N-(4-(N-acetylsulfamoyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No. B2809560
M. Wt: 414.44
InChI Key: BKIXLXBPCYJIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-acetylsulfamoyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C18H18N6O4S and its molecular weight is 414.44. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide molecules, including those synthesized from pyridine and indazole, are known for their versatility as synthetic intermediates and their biological importance. These compounds have been utilized in forming metal complexes, designing catalysts, asymmetric catalysis and synthesis, and medicinal applications, with some showing potent anticancer, antibacterial, and anti-inflammatory activities. Their significance in organic syntheses, catalysis, and drug applications highlights the diverse functionalities of these molecules in advanced chemistry and drug development investigations (Li et al., 2019).

Pyrazole Heterocycles in Medicinal Chemistry

Pyrazole moieties play a crucial role in many biologically active compounds, serving as a template for combinatorial as well as medicinal chemistry. Pyrazoles are extensively used as synthons in organic synthesis and exhibit a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV. The synthesis methods for pyrazole appended heterocyclic skeletons highlight their importance in the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).

Pyrazine Derivatives in Pharmacological Research

Pyrazine derivatives, known for their aromatic heterocyclic structure, have been extensively studied for their pharmacological properties. These compounds have been evaluated as agents with diverse pharmacological effects, including antiproliferative, anti-infective, and effects on the cardiovascular or nervous system. Some pyrazine derivatives have become clinically used drugs, showcasing the potential of these compounds in developing new pharmaceuticals (Ferreira & Kaiser, 2012).

properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O4S/c1-11-10-12(2)24(22-11)17-9-8-16(20-21-17)18(26)19-14-4-6-15(7-5-14)29(27,28)23-13(3)25/h4-10H,1-3H3,(H,19,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIXLXBPCYJIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-acetylsulfamoyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

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